4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine
CAS No.: 2320221-16-5
Cat. No.: VC7766180
Molecular Formula: C18H23N5O
Molecular Weight: 325.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320221-16-5 |
|---|---|
| Molecular Formula | C18H23N5O |
| Molecular Weight | 325.416 |
| IUPAC Name | 2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine |
| Standard InChI | InChI=1S/C18H23N5O/c1-13-18(20-7-6-19-13)23-8-4-14(5-9-23)11-24-17-10-16(15-2-3-15)21-12-22-17/h6-7,10,12,14-15H,2-5,8-9,11H2,1H3 |
| Standard InChI Key | NYEUIRZEYRTBPD-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Introduction
4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine is a complex heterocyclic compound belonging to the pyrimidine family. It features a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, which are characteristic of pyrimidines and contribute to their diverse biological activities. This specific compound includes a cyclopropyl group and a piperidine derivative, enhancing its potential as a pharmaceutical agent. The molecular formula of this compound is C18H23N5O, with a molecular weight of approximately 325.416 g/mol.
Potential Applications
This compound has been explored for its potential applications in various fields, particularly in medicinal chemistry and drug development. It is investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets and pathways.
| Field of Application | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing more complex molecules and studying reaction mechanisms. |
| Biology | Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. |
| Medicine | Explored for its therapeutic potential in treating various diseases. |
| Industry | Utilized in manufacturing processes to improve product quality and efficiency. |
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular functions.
Research Findings
Research on this compound is ongoing, with a focus on its potential as a kinase inhibitor. Kinase inhibitors are crucial in treating various diseases by modulating signaling pathways within cells. The unique structure of 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine makes it an interesting candidate for further study in this area.
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